3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde
Description
Properties
IUPAC Name |
3-pyridin-4-yl-1H-pyrazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O/c13-6-8-5-9(12-11-8)7-1-3-10-4-2-7/h1-6H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZCCANJMRRJHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=NNC(=C2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Vilsmeier-Haack Reaction
This reaction is the principal method for formylating pyrazole derivatives to obtain pyrazole-5-carbaldehydes. The general procedure involves:
- Starting from 3-methyl-1-(pyridin-4-yl)-1H-pyrazol-5(4H)-one or similar pyrazolone precursors.
- Treatment with a Vilsmeier reagent prepared from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).
- The reaction introduces the formyl group at the 5-position of the pyrazole ring, yielding 3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde.
| Parameter | Typical Value/Condition |
|---|---|
| Solvent | DMF or mixture with POCl₃ |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2–6 hours |
| Work-up | Quenching with water, neutralization |
- The aldehyde proton appears as a singlet at δ 9.8–10.2 ppm in ^1H NMR.
- FTIR shows a strong C=O stretch near 1680–1720 cm⁻¹.
- ^13C NMR confirms the aldehyde carbon at ~190–195 ppm.
Condensation of 4-Pyridinecarboxaldehyde with Hydrazine
An alternative synthetic route involves:
- Condensation of 4-pyridinecarboxaldehyde with hydrazine hydrate to form hydrazone intermediates.
- Cyclization under acidic or reflux conditions in solvents such as ethanol or acetic acid to form the pyrazole ring.
- This method allows direct construction of the pyrazole ring bearing the pyridin-4-yl substituent and the aldehyde group at the 5-position.
This approach is often used in lab-scale synthesis and can be optimized by adjusting temperature and solvent polarity.
Oxidation of Corresponding Alcohols
- Starting from 3-(pyridin-4-yl)-1H-pyrazole-5-methanol derivatives, oxidation with reagents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO₄) can yield the aldehyde.
- PCC oxidation in dichloromethane at room temperature for 8 hours is effective, producing yields between 55–80% depending on substrate substitution.
Cross-Coupling and Functionalization Methods
- Suzuki and Sonogashira coupling reactions have been employed to introduce pyridin-4-yl substituents onto pyrazole rings before formylation.
- These methods require moisture-free conditions, palladium catalysts (e.g., Pd(PPh₃)₄), and degassed solvents to ensure high yields and regioselectivity.
- Protecting groups may be used to avoid side reactions during halogenation or coupling steps.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Vilsmeier-Haack Formylation | Pyrazolone derivatives with pyridin-4-yl | POCl₃/DMF, 0 °C to RT, 2–6 h | 60–85 | Regioselective, well-established | Requires careful handling of POCl₃ |
| Condensation-Cyclization | 4-Pyridinecarboxaldehyde + hydrazine | Ethanol or AcOH, reflux | 50–75 | Simple reagents, direct approach | Longer reaction times, possible side products |
| Oxidation of Alcohols | Pyrazole-5-methanol derivatives | PCC or KMnO₄, RT, 8 h | 55–80 | Mild oxidation conditions | Requires precursor alcohol synthesis |
| Cross-Coupling Functionalization | Halogenated pyrazole + boronic acid/pyridine derivative | Pd catalyst, inert atmosphere | 40–70 | Versatile for substitution | Sensitive to moisture, catalyst cost |
Research Findings and Notes on Regioselectivity and Purity
- The aldehyde group is preferentially introduced at the 5-position of the pyrazole ring due to electronic effects and steric factors, especially when the 3-position is substituted with electron-withdrawing groups such as pyridin-4-yl.
- Protecting groups such as 1-ethoxyethyl may be employed to block reactive sites during halogenation or coupling reactions to improve regioselectivity.
- Purity and regioisomer distinction are confirmed by combined spectroscopic techniques including ^1H/^13C NMR, FTIR, HR-MS, and single-crystal X-ray diffraction when available.
- Reaction monitoring by TLC or HPLC is critical to optimize yields and minimize side products during multi-step syntheses.
Summary of Spectroscopic Characterization for the Compound
| Technique | Key Features for this compound |
|---|---|
| ^1H NMR | Aldehyde proton singlet at δ 9.8–10.2 ppm; aromatic protons of pyrazole and pyridine rings between δ 6.5–8.5 ppm |
| ^13C NMR | Aldehyde carbon at ~190–195 ppm; pyridine and pyrazole carbons at 110–160 ppm |
| FTIR | Strong C=O stretch near 1680–1720 cm⁻¹; aromatic C–H stretches around 3100 cm⁻¹ |
| HR-MS | Molecular ion peak consistent with molecular formula C9H7N3O (molecular weight 173.17 g/mol) |
| X-ray Crystallography | Confirms aldehyde position and ring connectivity; bond lengths and angles consistent with pyrazole and pyridine structures |
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation to form carboxylic acids under strong oxidizing conditions:
| Reagent System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| KMnO₄ (aqueous) | Acidic, 60–80°C | 3-(Pyridin-4-yl)-1H-pyrazole-5-carboxylic acid | 75–85% | |
| CrO₃ (Jones reagent) | Acetone, 0–5°C | Same as above | 70–78% |
Mechanistic Insight : Oxidation proceeds via formation of a geminal diol intermediate, followed by dehydrogenation to the carboxylic acid.
Reduction Reactions
The aldehyde group is reduced to a primary alcohol using hydride-based reagents:
| Reagent | Solvent | Product | Yield | Source |
|---|---|---|---|---|
| NaBH₄ | Methanol, RT | 3-(Pyridin-4-yl)-1H-pyrazole-5-methanol | 88% | |
| LiAlH₄ | THF, reflux | Same as above | 92% |
Key Note : NaBH₄ is preferred for selective aldehyde reduction without affecting the pyridine ring.
Nucleophilic Substitution
The pyridine nitrogen participates in electrophilic aromatic substitution (EAS):
Nitration
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 2 hr | 3-(3-Nitro-pyridin-4-yl)-1H-pyrazole-5-carbaldehyde | 65% |
Regioselectivity : Nitration occurs preferentially at the pyridine ring’s 3-position due to meta-directing effects of the nitrogen.
Condensation Reactions
The aldehyde engages in Schiff base formation and related condensations:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Benzylamine | EtOH, Δ, 6 hr | N-Benzyl imine derivative | 80% | |
| Hydrazine hydrate | H₂O/EtOH, RT | Hydrazone derivative | 90% |
Application : These derivatives serve as intermediates for bioactive compound synthesis.
Heterocycle Formation
The aldehyde participates in cyclocondensation to form fused heterocycles:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hippuric acid | Ac₂O, Δ, 8 hr | Oxazol-5-one fused pyrazole | 72% | |
| Ethyl azidoacetate | DMF, 100°C, 12 hr | Pyrrolo[1,2-b]pyrazole | 68% |
Mechanism : Cyclization occurs via aldehyde-amine condensation followed by intramolecular cyclodehydration .
Cross-Coupling Reactions
The pyrazole ring undergoes palladium-catalyzed couplings:
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 5-(Pyridin-4-yl)-1-phenyl-1H-pyrazole-3-carbaldehyde | 60% |
Catalytic System : Suzuki-Miyaura coupling enables aryl group introduction at the pyrazole ring .
Photochemical Reactions
UV irradiation induces unique transformations:
| Conditions | Product | Yield | Source |
|---|---|---|---|
| UV (254 nm), CH₃CN | Pyridine N-oxide derivative | 55% |
Significance : Photooxygenation modifies the pyridine ring’s electronic properties.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of 3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is CHNO. The compound features a pyrazole ring with a pyridine moiety and an aldehyde functional group, which contributes to its reactivity and biological activity.
Synthesis Methods:
- Condensation Reactions : This involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones.
- Cyclization : Formation of the pyrazole ring followed by modifications to introduce the aldehyde group.
- Formylation : Techniques such as the Vilsmeier-Haack reaction are employed to introduce the aldehyde functionality.
Scientific Research Applications
This compound has been explored for various applications:
Chemistry
- Building Block : It serves as a precursor for synthesizing more complex heterocyclic compounds, facilitating the development of novel materials and pharmaceuticals.
Biology
- Enzyme Inhibition : The compound has shown potential as an inhibitor of key enzymes involved in metabolic pathways. For instance, it interacts with cAMP-dependent protein kinases, influencing cellular signaling pathways related to proliferation and differentiation.
Medicine
- Therapeutic Properties : This compound has been investigated for its anti-inflammatory and anticancer activities. Studies indicate that it can modulate inflammatory responses and inhibit tumor growth in preclinical models.
Industry
- Material Development : It is utilized in creating new materials with specific electronic or optical properties, enhancing the performance of various industrial applications.
The biological activities of this compound include:
Antimicrobial Activity
Research indicates significant antimicrobial properties against various pathogens. The Minimum Inhibitory Concentration (MIC) values demonstrate its effectiveness:
| Compound | Minimum Inhibitory Concentration (MIC) | Target Pathogen |
|---|---|---|
| This compound | 0.22 - 0.25 µg/mL | Staphylococcus aureus, Staphylococcus epidermidis |
| Other Pyrazole Derivatives | Varies | Various pathogens |
In studies evaluating its efficacy against bacterial strains, this compound exhibited potent activity, inhibiting biofilm formation effectively.
Anti-inflammatory Effects
The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
- In Vivo Anti-inflammatory Study : In a carrageenan-induced paw edema model in rats, administration of the compound significantly reduced inflammation compared to control groups.
- Antitumor Efficacy : In xenograft models of breast cancer, treatment with this compound resulted in a marked reduction in tumor size compared to untreated controls, supporting its potential as an anticancer agent.
Mechanism of Action
The mechanism by which 3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde exerts its effects is often related to its ability to interact with specific molecular targets. For example, in medicinal chemistry, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and π-π interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Substituent Impact :
- Electron-donating groups (e.g., methyl, methoxy) on pyrazole derivatives improve anti-inflammatory activity, as seen in chalcone hybrids .
- Electron-withdrawing groups (e.g., Cl, Br) or bulky substituents (e.g., benzyl) may reduce bioactivity due to steric hindrance or altered electronic profiles .
- Fluorine substituents (e.g., difluoromethyl) enhance metabolic stability and lipophilicity, though biological activity data remain unexplored .
Physicochemical and Crystallographic Properties
Table 2: Crystallographic and Physicochemical Comparison
Key Observations :
- Smaller substituents (e.g., methyl) favor higher synthetic yields compared to bulkier groups .
Biological Activity
3-(Pyridin-4-yl)-1H-pyrazole-5-carbaldehyde is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the synthesis, biological evaluation, and therapeutic potential of this compound, drawing from diverse research findings and case studies.
Chemical Structure and Synthesis
The compound features a pyrazole ring fused with a pyridine moiety, which is known to enhance its biological activity. The synthesis typically involves multi-step reactions, including the formation of the pyrazole ring followed by the introduction of the aldehyde functionality. Various synthetic routes have been explored to optimize yield and purity, often employing techniques such as:
- Vilsmeier-Haack reaction for introducing formyl groups.
- Condensation reactions with appropriate starting materials to form the pyrazole structure.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
Antitumor Activity
Several studies have reported the antitumor properties of pyrazole derivatives. For instance, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines, including breast (MDA-MB-231), lung, and colorectal cancers. The mechanism of action often involves targeting key enzymes and pathways associated with cancer proliferation.
Anti-inflammatory Activity
The anti-inflammatory potential of pyrazole derivatives has also been extensively studied. For example, compounds related to this compound have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation.
Antimicrobial Activity
The compound's derivatives have also shown promising antimicrobial properties against various bacterial strains and fungi. Studies indicate effective inhibition against pathogens such as E. coli and Staphylococcus aureus.
Case Studies
- Antitumor Efficacy in Vivo : A study conducted on mice bearing tumor xenografts demonstrated that treatment with this compound resulted in significant tumor size reduction compared to control groups, highlighting its potential as an anticancer agent .
- Inflammation Models : In carrageenan-induced paw edema models, compounds derived from this scaffold exhibited reduced swelling and inflammatory markers, suggesting effective anti-inflammatory action .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of this compound with various biological targets. These studies help elucidate the structure-activity relationship (SAR) and guide further modifications for enhanced efficacy.
Q & A
Basic: What are the common synthetic routes for preparing 3-(pyridin-4-yl)-1H-pyrazole-5-carbaldehyde?
Answer:
The compound is typically synthesized via Vilsmeier-Haack reactions using pyrazole precursors and dimethylformamide (DMF) as a formylating agent. For example, 5-chloro-3-methylpyrazole derivatives can undergo formylation under Vilsmeier conditions to yield carbaldehyde intermediates . Additionally, nucleophilic substitution of chloro-substituted pyrazole carbaldehydes with phenols or aryloxy groups (e.g., pyridinyl derivatives) in the presence of K₂CO₃ is a key step for introducing heteroaromatic substituents .
Basic: How can researchers confirm the structural integrity of this compound?
Answer:
X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for analogous pyrazole carbaldehydes (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) . Complementary techniques include:
- ¹H/¹³C NMR : Characteristic aldehyde proton signals at δ 9.8–10.2 ppm and pyridinyl/pyrazole ring protons in aromatic regions .
- FT-IR : Stretching vibrations for aldehyde (C=O) at ~1680–1700 cm⁻¹ and pyridinyl C=N at ~1600 cm⁻¹ .
Advanced: How do reaction conditions influence regioselectivity in pyrazole carbaldehyde synthesis?
Answer:
Regioselectivity is highly sensitive to temperature , catalyst choice , and substituent electronic effects . For example:
- In the synthesis of pyrazolo[3,4-c]pyrazoles, refluxing 5-azido-pyrazole carbaldehydes with hydrazine hydrate in ethanol yields fused heterocycles, while room-temperature reactions with iodine produce amine-substituted derivatives .
- Steric hindrance from bulky aryl groups (e.g., phenyl vs. pyridinyl) can alter nucleophilic substitution rates and product distributions .
Advanced: How can researchers resolve contradictions in spectroscopic data for pyrazole carbaldehyde derivatives?
Answer:
Contradictions often arise from polymorphism or solvent effects on crystallinity. For example:
- Crystal structure analysis of 5-methyl-1-phenylpyrazole-4-carboxylic acid revealed discrepancies between calculated (DFT) and experimental NMR shifts due to intermolecular hydrogen bonding .
- Use polar aprotic solvents (e.g., DMSO-d₆) for NMR to minimize aggregation artifacts. Cross-validate with mass spectrometry (HRMS) and elemental analysis .
Advanced: What strategies optimize pyrazole carbaldehydes for heterocyclic fused systems?
Answer:
- Azide-alkyne cycloaddition : 5-azido-pyrazole carbaldehydes react with alkynes to form triazole-fused systems .
- Hydrazine cyclization : Treatment with hydrazine hydrate yields pyrazolo[3,4-c]pyrazoles, which are valuable in medicinal chemistry .
- Thiourea coupling : Condensation with thiourea derivatives generates thiosemicarbazones for antimicrobial activity studies .
Basic: What safety precautions are critical when handling this compound?
Answer:
- Use fume hoods to avoid inhalation of vapors/dust .
- Wear nitrile gloves and safety goggles to prevent skin/eye contact (irritation reported in analogous compounds) .
- Store in airtight containers under inert gas (N₂/Ar) to prevent aldehyde oxidation .
Advanced: How does computational modeling enhance the design of pyrazole carbaldehyde-based inhibitors?
Answer:
- Molecular docking (e.g., AutoDock Vina) predicts binding affinities of pyrazole derivatives to target proteins (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- DFT calculations (B3LYP/6-31G*) optimize geometry and electronic properties (e.g., Fukui indices for electrophilic reactivity) .
Advanced: What analytical challenges arise in studying pyrazole carbaldehyde stability?
Answer:
- Aldehyde oxidation : Monitor via TLC or HPLC for carboxylic acid byproducts. Stabilize with antioxidants (e.g., BHT) in solution .
- Photodegradation : UV-Vis spectroscopy under accelerated light exposure (ICH Q1B guidelines) quantifies degradation kinetics .
Basic: What are the key applications of this compound in medicinal chemistry?
Answer:
- Antimicrobial agents : Thiourea and hydrazone derivatives show activity against S. aureus and E. coli .
- Anti-inflammatory scaffolds : Pyrazole carbaldehydes inhibit COX-2 and TNF-α in silico and in vitro models .
Advanced: How can researchers mitigate low yields in pyrazole carbaldehyde nucleophilic substitutions?
Answer:
- Microwave-assisted synthesis : Reduces reaction time (30 mins vs. 24 hrs) and improves yields by 15–20% .
- Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance aryloxy substitution efficiency in biphasic systems .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
